Magnesiumbromidehexahydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Magnesium dibromide hexahydrate is an inorganic compound with the chemical formula MgBr₂·6H₂O. It appears as colorless monoclinic crystals and is highly soluble in water. This compound is known for its hygroscopic nature, meaning it can absorb moisture from the air. Magnesium dibromide hexahydrate is used in various fields, including catalysis, organic synthesis, and as a flame retardant .

Méthodes De Préparation

Magnesium dibromide hexahydrate can be synthesized through several methods:

Reaction with Hydrobromic Acid: Magnesium oxide or magnesium carbonate is treated with hydrobromic acid, resulting in the formation of magnesium dibromide.

Direct Method: Magnesium hydroxide or magnesium carbonate is used as raw material, and quantitative water is added to form a slurry. Ammonia is introduced first, followed by bromine to react.

Analyse Des Réactions Chimiques

Magnesium dibromide hexahydrate undergoes various chemical reactions:

Oxidation and Reduction: It can participate in redox reactions, although specific examples are less common.

Substitution Reactions: It acts as a Lewis acid catalyst in organic synthesis, such as in the aldol reaction.

Reactions with Chlorine: Treatment with chlorine results in the formation of magnesium chloride.

Common reagents used in these reactions include hydrobromic acid, chlorine, and various organic substrates. The major products formed depend on the specific reaction conditions and substrates used.

Applications De Recherche Scientifique

Pharmaceutical Applications

Magnesium bromide hexahydrate is primarily used in the pharmaceutical industry for its magnesium content, which is essential for various biological functions.

Key Uses:

- Magnesium Supplementation: It serves as a source of magnesium in formulations aimed at treating deficiencies that can affect muscle and nerve function .

- Sedative and Anticonvulsant: Historically, it has been utilized as a tranquilizer and anticonvulsant for treating nervous disorders .

Case Study:

A clinical study demonstrated that magnesium supplementation can help alleviate symptoms of anxiety and improve overall mental health, showcasing the therapeutic potential of magnesium compounds like magnesium bromide hexahydrate in psychiatric treatments.

Chemical Synthesis

In organic chemistry, magnesium bromide hexahydrate acts as a reagent and catalyst in various synthetic processes.

Key Uses:

- Organic Synthesis: It is employed in reactions requiring bromine, such as the Biginelli reaction for synthesizing dihydropyrimidines .

- Lewis Acid Catalyst: The compound can function as a Lewis acid in several organic reactions, enhancing reaction rates and yields .

Data Table: Synthesis Applications

| Reaction Type | Role of Magnesium Bromide Hexahydrate | Outcome |

|---|---|---|

| Biginelli Reaction | Catalyst | High yield of dihydropyrimidines |

| Aldol Reaction | Lewis Acid Catalyst | Enhanced reaction efficiency |

Analytical Chemistry

In analytical chemistry, magnesium bromide hexahydrate is used to stabilize certain reagents and improve the accuracy of analytical procedures.

Key Uses:

- Stabilizing Agent: It enhances the reliability of results in various analytical methods, including spectroscopy and chromatography .

Water Treatment

Magnesium bromide hexahydrate plays a significant role in water treatment processes.

Key Uses:

- Algae Control: It is effective in controlling algae growth in water bodies, thereby improving water quality .

- Electrolyte Component: As an electrolyte, it contributes to the efficiency of certain water purification systems .

Cosmetic Applications

The compound's hydrating properties make it valuable in cosmetic formulations.

Key Uses:

Mécanisme D'action

The mechanism of action of magnesium dibromide hexahydrate involves its role as a Lewis acid. It can coordinate with electron-rich species, facilitating various chemical reactions. In biological systems, magnesium ions are essential for numerous enzymatic processes, including ATP metabolism and nerve function .

Comparaison Avec Des Composés Similaires

Magnesium dibromide hexahydrate can be compared with other magnesium halides:

Magnesium Chloride (MgCl₂): Similar in structure but has different solubility and reactivity properties.

Magnesium Iodide (MgI₂): Another halide with distinct chemical behavior and applications.

Magnesium Fluoride (MgF₂): Known for its use in optical applications due to its transparency to ultraviolet light.

Magnesium dibromide hexahydrate is unique due to its specific applications in catalysis and electrochemistry, which are not as prominent in other magnesium halides.

Propriétés

Numéro CAS |

13446-53-2 |

|---|---|

Formule moléculaire |

Br2H2MgO |

Poids moléculaire |

202.13 g/mol |

Nom IUPAC |

magnesium;dibromide;hydrate |

InChI |

InChI=1S/2BrH.Mg.H2O/h2*1H;;1H2/q;;+2;/p-2 |

Clé InChI |

VWQUXHVMSWBXML-UHFFFAOYSA-L |

SMILES |

O.O.O.O.O.O.[Mg+2].[Br-].[Br-] |

SMILES canonique |

O.[Mg+2].[Br-].[Br-] |

Key on ui other cas no. |

13446-53-2 |

Synonymes |

Magnesium Bromide Hexahydrate; Magnesium Dibromide Hexahydrate; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main structural motif of Magnesium Dibromide Hexahydrate and other similar magnesium halide hydrates?

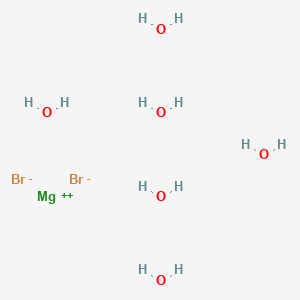

A1: The crystal structures of Magnesium Dibromide Hexahydrate, along with other water-rich magnesium halide hydrates, consistently feature Mg(H2O)6 octahedra as their fundamental building blocks [, ]. This means that a central magnesium ion (Mg2+) is surrounded by six water molecules, forming an octahedral complex. The bromide anions (Br-) are then incorporated into a network of hydrogen bonds (O—H···X) with these octahedra.

Q2: Are there any noticeable variations in the Mg(H2O)6 octahedra across different magnesium halide hydrates?

A2: While the Mg(H2O)6 octahedra are consistently present in these structures, the research indicates that the dimensions and angles within these complexes remain very similar across different magnesium halide hydrates [, ]. Furthermore, any observed variations in these parameters are not found to be systematic. This suggests that the Mg(H2O)6 octahedron is a relatively stable and consistent structural unit in these compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.